2-Methyl-1-tetralone 2-Methyl-1-tetralone 2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium(II) complexes.
2-methyl-1-tetralone is a member of the class of tetralins that is tetralin in which the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively. It is a member of tetralins and an aromatic ketone.
Brand Name: Vulcanchem
CAS No.: 1590-08-5
VCID: VC21121199
InChI: InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3
SMILES: CC1CCC2=CC=CC=C2C1=O
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

2-Methyl-1-tetralone

CAS No.: 1590-08-5

Cat. No.: VC21121199

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-tetralone - 1590-08-5

Specification

Description 2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium(II) complexes.
2-methyl-1-tetralone is a member of the class of tetralins that is tetralin in which the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively. It is a member of tetralins and an aromatic ketone.
CAS No. 1590-08-5
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 2-methyl-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3
Standard InChI Key GANIBVZSZGNMNB-UHFFFAOYSA-N
SMILES CC1CCC2=CC=CC=C2C1=O
Canonical SMILES CC1CCC2=CC=CC=C2C1=O

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